REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH:14]=[N:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8])[CH3:13]
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Name
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|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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NC1=C(C=NC=C1)O
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
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Details
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At the end of this time, the reaction mixture was concentrated under reduced pressure
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Type
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WASH
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Details
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eluting with 5% methanol/ethyl acetate
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Type
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CONCENTRATION
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Details
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The eluate was concentrated
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Type
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CUSTOM
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Details
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the residue and recrystallized from ethyl acetate/pentane
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Type
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CUSTOM
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Details
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to afford 0.91 g of analytically pure product, m.p. 121°-123°
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Name
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Type
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|
Smiles
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CN(C)C=NC1=C(C=NC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |